molecular formula C11H11ClN2O B2488090 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole CAS No. 321574-12-3

5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Cat. No. B2488090
CAS RN: 321574-12-3
M. Wt: 222.67
InChI Key: MCGSHZMQQLYAGB-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including compounds closely related to "5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole," have been extensively studied due to their diverse chemical and biological activities. These compounds are known for their structural uniqueness and versatility in chemical reactions.

Synthesis Analysis

Pyrazole derivatives are synthesized through various methods, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showcasing high regioselectivity and yields (Machado et al., 2011). Another synthesis method involves the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride, producing pyrazole derivatives with specific substitutions (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques like single crystal X-ray diffraction studies. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits intramolecular hydrogen bonds contributing to structural stability, and the molecular structure is further stabilized by π-π interactions (Achutha et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives are synthesized through various methods, including 3+2 annulation and cyclocondensation reactions, showcasing their versatility in organic synthesis (Naveen et al., 2021). Such methods have been optimized for efficiency and yield, highlighting the importance of pyrazole compounds in medicinal chemistry and materials science.

Antioxidant Properties

  • Some pyrazole derivatives have been evaluated for their antioxidant susceptibilities, utilizing methods like DPPH and hydroxyl radical scavenging assays. This indicates the potential of these compounds in combating oxidative stress-related diseases (Naveen et al., 2021).

Antimicrobial and Anticancer Activities

  • Certain pyrazole derivatives exhibit significant antimicrobial and anticancer activities, making them potential candidates for pharmaceutical development. For instance, compounds have shown higher anticancer activity than reference drugs in some cases, and good to excellent antimicrobial activity against various pathogens (Hafez et al., 2016).

Advanced Organic Synthesis

  • Pyrazole derivatives serve as precursors or intermediates in the synthesis of complex organic molecules, including condensed pyrazoles and other heterocyclic compounds. This underscores their role in facilitating the development of new materials and pharmaceuticals (Arbačiauskienė et al., 2011).

Fungicidal Activity

  • The fungicidal activity of pyrazole-based compounds against significant agricultural pests, such as rice sheath blight, has been explored, suggesting their potential as agrochemicals (Chen et al., 2000).

properties

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8(11-6-7-13-14-11)15-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSHZMQQLYAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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